3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features both azetidine and oxazolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the oxazolidine ring via a cyclization reaction. The reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The azetidine and oxazolidine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Known for their biological activities, including cytotoxic and antibacterial properties.
Oxazolidinone antibiotics: Such as Linezolid, which are used to treat bacterial infections.
Uniqueness
What sets 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is its unique combination of azetidine and oxazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
Biological Activity
The compound 3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel oxazolidine derivative that has garnered interest due to its potential biological activities. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The compound features an oxazolidine ring, which is central to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazolidinones against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve inhibition of protein synthesis through binding to the bacterial ribosome .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 0.5 µg/mL |
Compound B | Streptococcus pneumoniae | 1 µg/mL |
This compound | Enterococcus faecalis | 0.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that certain oxazolidinone derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, a study reported that some derivatives exhibited cytotoxic effects on human cancer cell lines (A549 and HepG2) at concentrations ranging from 50 to 200 µM, while maintaining low toxicity on normal fibroblast cells (L929) .
Table 2: Cytotoxicity Data of Selected Compounds
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound A | A549 | 100 | 75% |
Compound B | HepG2 | 200 | 65% |
This compound | L929 | 100 | 95% |
The biological activity of oxazolidinones, including our compound of interest, is attributed to their ability to inhibit bacterial protein synthesis. The oxazolidinone moiety interacts with the ribosomal subunit, preventing the formation of the initiation complex necessary for translation . Additionally, compounds with specific functional groups, such as the phenyl and azetidine moieties in this compound, enhance its lipophilicity and bioactivity.
Case Studies
- Antibacterial Efficacy Against MRSA : A clinical study demonstrated that a similar oxazolidinone compound significantly reduced bacterial load in infected mouse models when administered intraperitoneally. This suggests potential therapeutic applications in treating resistant infections .
- Cytotoxicity in Cancer Therapy : Another study evaluated the anticancer potential of oxazolidinone derivatives in vitro and in vivo, showing promising results in reducing tumor size in xenograft models while exhibiting minimal side effects on normal tissues .
Properties
IUPAC Name |
3-[[1-(5-oxo-5-phenylpentanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(14-5-2-1-3-6-14)7-4-8-16(22)19-9-13(10-19)11-20-17(23)12-25-18(20)24/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPLNYEYLRMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.